molecular formula C18H15ClN2O2S B11359074 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11359074
M. Wt: 358.8 g/mol
InChI Key: RAMOHJSQQDWKSJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group, a phenyl-thiazole moiety, and an acetamide linkage, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate halogenating agent to introduce the chlorophenoxy group.

    Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated phenyl compound under specific conditions.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Adjusting temperature, pressure, and reaction time to suit large-scale production.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfere with cellular processes: Affecting cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the thiazole and acetamide moieties.

    N-phenyl-1,3-thiazol-4-amine: Contains the thiazole ring but differs in the substituents attached to it.

Uniqueness

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H15ClN2O2S/c19-15-8-4-5-9-16(15)23-11-17(22)20-10-14-12-24-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)

InChI Key

RAMOHJSQQDWKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

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